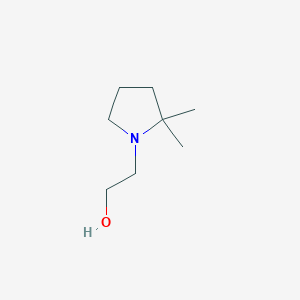![molecular formula C21H35LiO2Si2 B14194988 lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane CAS No. 917617-40-4](/img/structure/B14194988.png)
lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane is a complex organosilicon compound It features a lithium ion coordinated with a tert-butyl group and a dimethylsilyl group, which is further connected to an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane typically involves multiple steps One common approach starts with the preparation of the indene derivative, which is then functionalized with tert-butyl(dimethyl)silyl groups
Starting Material Preparation: The synthesis begins with commercially available 4-bromo-1H-indole.
Functionalization: The indole derivative is functionalized with tert-butyl(dimethyl)silyl chloride in the presence of imidazole to protect the hydroxyl group.
Lithiation: The protected indene derivative is treated with n-butyllithium to introduce the lithium ion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indene moiety.
Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It can be employed in the study of biological systems and their interactions with organosilicon compounds.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane involves its interaction with various molecular targets. The lithium ion can coordinate with different functional groups, influencing the compound’s reactivity and stability. The tert-butyl and dimethylsilyl groups provide steric protection, enhancing the compound’s selectivity in reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used for hydroxyl group protection.
tert-Butyl(diphenyl)silyl trifluoromethanesulfonate: An additive for high-voltage lithium metal batteries.
3-((tert-Butyldimethylsilyl)oxy)-propanol: An intermediate in organic synthesis.
Uniqueness
Lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane is unique due to its combination of lithium coordination and sterically protected silyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications.
Propiedades
Número CAS |
917617-40-4 |
|---|---|
Fórmula molecular |
C21H35LiO2Si2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C21H35O2Si2.Li/c1-20(2,3)24(7,8)22-17-13-11-12-16-14-15-18(19(16)17)23-25(9,10)21(4,5)6;/h11-15H,1-10H3;/q-1;+1 |
Clave InChI |
QNZALRHLFBYXBL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C)[Si](C)(C)OC1=C[CH-]C2=C1C(=CC=C2)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)
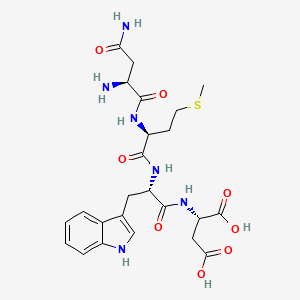
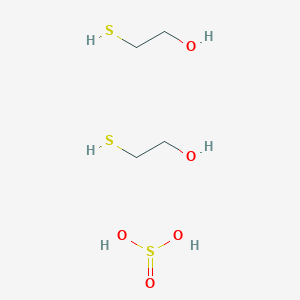
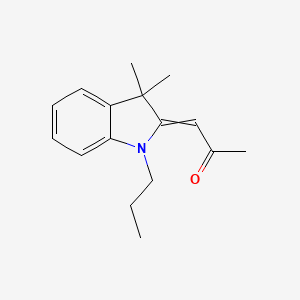
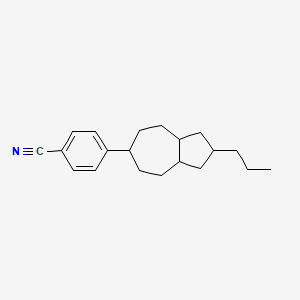
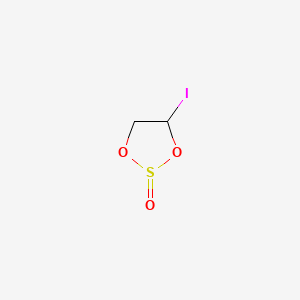
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)
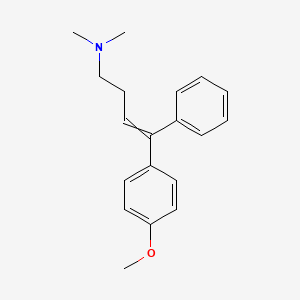
![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)
![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)
